2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene is a heterocyclic compound that features a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spiro structure imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene typically involves multi-step reactions. One common method is the condensation of a suitable ketone with a thiol and an amine under basic conditions. This reaction can be carried out in a one-pot process, which simplifies the procedure and improves yield . The reaction conditions often involve the use of solvents such as methanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process. The compartmentalization of reaction steps using polydimethylsiloxane thimbles has been shown to be effective in merging incompatible reaction conditions, thus improving overall yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows it to fit into binding sites in a unique manner, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Thia-4-azaspiro[4.4]nonane hydrochloride: This compound shares a similar spiro structure but differs in its functional groups and overall reactivity.
2,2-Diethyl-1-thia-4-azaspiro[4.4]non-3-ene:
Uniqueness
2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene is unique due to its specific spiro structure and the presence of both sulfur and nitrogen atoms within the ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
92748-34-0 |
---|---|
Molecular Formula |
C9H15NS |
Molecular Weight |
169.29 g/mol |
IUPAC Name |
2,2-dimethyl-1-thia-4-azaspiro[4.4]non-3-ene |
InChI |
InChI=1S/C9H15NS/c1-8(2)7-10-9(11-8)5-3-4-6-9/h7H,3-6H2,1-2H3 |
InChI Key |
GBXXVIASCMFJMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=NC2(S1)CCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.